molecular formula C10H13N5O B7582353 [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol

[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol

Cat. No. B7582353
M. Wt: 219.24 g/mol
InChI Key: QTGZCCFCHNVTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. It may also interact with certain receptors in the brain to modulate neurotransmitter activity.
Biochemical and Physiological Effects:
Studies have shown that [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol can reduce inflammation, inhibit cancer cell growth, and suppress viral replication. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol in lab experiments is its high potency and selectivity for certain targets. However, its limited solubility and stability may pose challenges in experimental design and interpretation of results.

Future Directions

There are several potential future directions for research on [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol. These include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential applications in other disease areas such as autoimmune disorders and metabolic diseases. Additionally, the development of novel analogs and derivatives may lead to the discovery of even more potent and selective compounds.

Synthesis Methods

The synthesis of [1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol involves the reaction between 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine and (S)-3-(tert-butoxycarbonylamino)azetidin-1-ol in the presence of a catalyst. The resulting product is then subjected to purification and characterization to obtain the final compound.

Scientific Research Applications

[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol has shown potential applications in the field of medicine and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-7-2-9(14-3-8(4-14)5-16)15-10(13-7)11-6-12-15/h2,6,8,16H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGZCCFCHNVTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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